2-(2-Thienyl)furan

Description

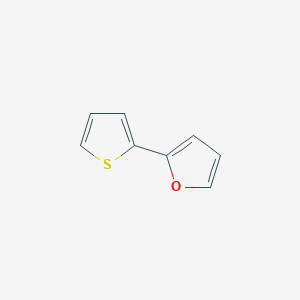

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKTPRETIBSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335580 | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27521-80-8 | |

| Record name | 2-(2-Thienyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27521-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THIENYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN99S92PXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: 2-(2-Thienyl)furan

This guide provides an in-depth technical analysis of 2-(2-Thienyl)furan , a hetero-bicyclic scaffold critical to organic electronics and advanced materials synthesis.

Physiochemical Profile, Synthetic Protocols & Electronic Utility

Executive Summary

This compound (also known as 2-(2-furyl)thiophene) is a conjugated heterodimer consisting of one furan ring and one thiophene ring linked at their respective

Molecular Architecture & Electronic Properties[2][3][4][5][6]

Structural Dynamics

Unlike biphenyl, which has a high torsion angle due to steric hindrance, this compound adopts a planar transoid conformation in its ground state. This planarity maximizes

-

Dipole Moment: The molecule exhibits a non-zero dipole moment due to the electronegativity difference between Oxygen (3.44) and Sulfur (2.58). This polarity directs self-assembly in thin films, impacting charge carrier mobility.

-

Aromaticity Mismatch: The furan ring is less aromatic (more diene-like) than the thiophene ring. Consequently, the HOMO coefficient is higher on the furan ring, making it the site of initial oxidation during electropolymerization.

Frontier Molecular Orbitals (FMO)

The electronic bandgap (

| Property | Value (Approx.) | Causality |

| HOMO Energy | -5.6 eV | Dominated by the |

| LUMO Energy | -1.8 eV | Influenced by the antibonding character of the thiophene unit. |

| Bandgap ( | ~3.8 eV | Wide gap typical for short oligomers; narrows upon polymerization. |

Synthetic Protocols

Primary Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

While Stille coupling is traditional, the Suzuki-Miyaura protocol is preferred for its lower toxicity (avoiding organotin byproducts) and higher atom economy.

Reaction Logic: The coupling joins a 2-halofuran with a 2-thiopheneboronic acid .

-

Note: Using 2-bromofuran is kinetically faster but 2-iodofuran offers higher yields at lower temperatures.

-

Catalyst Choice:

is the standard zero-valent catalyst. The base (

Step-by-Step Experimental Protocol

-

Reagents:

-

2-Bromofuran (1.0 eq)[1]

-

2-Thiopheneboronic acid (1.1 eq)

- (3-5 mol%)

- (2M aqueous solution)

-

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (2:1).

-

-

Procedure:

-

Degassing: Purge the solvent stream with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.

-

Mixing: Combine halide, boronic acid, and catalyst in a Schlenk flask under inert atmosphere.

-

Activation: Add the base solution. Heat to reflux (

C) for 12–16 hours. -

Workup: Cool to RT. Extract with diethyl ether. Wash organic layer with brine. Dry over

. -

Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5). This compound is less polar than the boronic acid starting material.

-

Synthetic Pathway Diagram

Chemical Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The reactivity of this compound is defined by the competition between the two rings.

-

Regioselectivity: The furan ring is more reactive (

times more reactive than benzene) than the thiophene ring ( -

Site Specificity: Substitution occurs exclusively at the C5 position of the furan ring (the

-position distal to the linkage). The sulfur atom stabilizes the cationic intermediate less effectively than oxygen, protecting the thiophene ring until the furan is fully substituted.

Electropolymerization

This molecule is a precursor for Poly[this compound] (PTF) .

-

Mechanism: Anodic oxidation generates a radical cation.

-

Coupling: Radical coupling occurs at the unsubstituted

-positions (C5 of furan and C5' of thiophene). -

Result: A conductive polymer with a lower bandgap than polyfuran but higher stability than polythiophene.

Spectroscopic Characterization

The following data validates the identity of synthesized this compound.

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule results in distinct signals for all 6 aromatic protons.

| Nucleus | Shift ( | Multiplicity | Assignment | Causality |

| ¹H | 7.40 | Doublet (d) | Furan H-5 | |

| ¹H | 7.20 | Doublet (d) | Thiophene H-5 | |

| ¹H | 7.05 | Triplet (t) | Thiophene H-3/4 | |

| ¹H | 6.60 | Doublet (d) | Furan H-3 | |

| ¹H | 6.45 | Doublet of Doublets | Furan H-4 |

Physical Constants

-

Boiling Point: 209 °C (at 760 mmHg)

-

Density: 1.192 g/mL (at 25 °C)

-

Refractive Index (

): 1.6210 -

Solubility: Soluble in DCM, THF, Toluene; Insoluble in water.

Applications in Drug Discovery & Materials

Organic Electronics (OFETs)

This compound derivatives are used as p-type semiconductors. The furan ring improves solubility and packing density in thin films compared to all-thiophene analogs, leading to higher field-effect mobilities (

Bio-Isosterism in Drug Design

In medicinal chemistry, this scaffold serves as a bio-isostere for bi-aryl systems.

-

Metabolic Stability: The thiophene ring is prone to S-oxidation (forming reactive sulfoxides), while the furan ring is prone to ring opening by CYP450 enzymes. This metabolic "soft spot" is utilized in pro-drug strategies to facilitate clearance.

-

Toxicity Warning: The furan moiety can form reactive enal intermediates (cis-2-butene-1,4-dial) in vivo, which are hepatotoxic. Researchers must screen for glutathione trapping when using this scaffold in lead compounds.

References

-

Synthesis & Properties: Sigma-Aldrich. "this compound Product Specification & Physical Data." Link

-

Suzuki Coupling Mechanism: Organic Syntheses. "Discussion Addendum for: Suzuki-Miyaura Cross-Coupling." Org. Synth. 2006, 83, 45. Link

-

Electropolymerization: ResearchGate. "Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and enhanced capacitance." Link

-

NMR Data Grounding: ChemicalBook. "NMR Spectrum of 2-substituted furans and thiophenes." Link

-

Electronic Properties: PubChem. "this compound Compound Summary (CID 526176)."[1] Link

Sources

2-(2-Thienyl)furan physical properties

Technical Monograph: 2-(2-Thienyl)furan

CAS Registry Number: 27521-80-8 Synonyms: 2-(2-Furyl)thiophene, 2-Thiophen-2-ylfuran Molecular Formula: C₈H₆OS Molecular Weight: 150.20 g/mol [1]

Executive Summary

This compound represents a critical hetero-biaryl motif bridging the structural gap between pure oligofurans and oligothiophenes. As a non-centrosymmetric conjugated system, it possesses a unique dipole moment and electronic density distribution that distinguishes it from its symmetric counterparts (2,2'-bithiophene or 2,2'-bifuran). This guide dissects its utility as a "Janus" molecule: serving as both a high-value intermediate in organic semiconductor bandgap engineering and a potent flavor constituent with low odor thresholds.

Part 1: Physicochemical Profile[2]

The physical constants of this compound are dictated by the lower aromaticity of the furan ring (16 kcal/mol) compared to the thiophene ring (29 kcal/mol), resulting in distinct solubility and stability profiles.

| Property | Value | Contextual Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure. |

| Boiling Point | 80–82 °C (at 10 mmHg) | Extrapolates to ~209 °C at atm. pressure. |

| Density | 1.192 g/mL (at 25 °C) | Higher than pure furan (0.937) due to sulfur atom. |

| Refractive Index | High index indicative of significant | |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic nature ( |

| Flash Point | ~92 °C | Combustible liquid (Class IIIA). |

Critical Distinction: Do not confuse with 3-phenylfuran (CAS 13679-41-9), a structural isomer often misindexed in automated databases. This compound is explicitly the hetero-hetero coupling product.

Part 2: Synthetic Methodologies

The most robust route to high-purity this compound is the Suzuki-Miyaura Cross-Coupling . While Stille coupling (using organotin) is possible, the Suzuki protocol is preferred for pharmaceutical and electronic applications to avoid toxic tin residues.

Protocol: Pd-Catalyzed Hetero-Biaryl Coupling

-

Reaction Type: Suzuki-Miyaura Cross-Coupling

-

Key Challenge: Heteroaryl boronic acids (especially 2-furyl) are prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions.

Reagents:

-

Electrophile: 2-Bromothiophene (1.0 equiv)

-

Nucleophile: 2-Furylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with 2-bromothiophene and Pd(PPh₃)₄. Evacuate and backfill with Argon (

) to prevent homocoupling oxidative defects. -

Solvation: Add degassed DME. Stir until catalyst is dissolved (yellow solution).

-

Activation: Add the 2-furylboronic acid and aqueous Na₂CO₃.

-

Reflux: Heat to 85 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 95:5). The product spot will be highly UV-active.

-

Workup: Cool to RT. Dilute with diethyl ether. Wash with brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography. Note: Furan derivatives can be acid-sensitive; ensure silica is neutral or elute rapidly.

Synthetic Logic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for preventing side reactions (protodeboronation).

Figure 1: Catalytic cycle for the synthesis of this compound highlighting the critical transmetallation step.

Part 3: Spectral Characterization

Trustworthy identification requires analyzing the splitting patterns arising from the two distinct hetero-rings.

¹H NMR (400 MHz, CDCl₃,

-

Thiophene Ring:

-

7.20 (dd,

-

7.02 (dd,

-

6.98 (dd,

-

7.20 (dd,

-

Furan Ring:

-

7.39 (dd,

-

6.50 (dd,

-

6.42 (dd,

-

7.39 (dd,

Mass Spectrometry (EI, 70 eV):

-

Molecular Ion (

): m/z 150 (Base peak, 100%). -

Fragmentation: Significant peaks at m/z 121 (

) and m/z 105 (

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Bioisostere Strategy

This compound serves as a "non-classical" bioisostere for biphenyl or bi-heteroaryl scaffolds.

-

Metabolic Stability: The furan ring is generally more prone to oxidative metabolism (via CYP450 opening to reactive dicarbonyls) than thiophene. Placing the furan adjacent to the thiophene alters the metabolic "soft spot," potentially sparing the furan from rapid degradation if the thiophene acts as an electronic sink.

-

H-Bonding: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the sulfur in thiophene, offering a specific vector for receptor binding that pure bithiophene lacks.

Organic Electronics: Bandgap Engineering

In the development of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), this molecule is a monomer for tuning the HOMO/LUMO levels.[2]

-

HOMO Level: Furan is more electron-rich than thiophene. Incorporating furan units raises the HOMO level (making it less negative) compared to all-thiophene polymers.

-

Solubility: Furan derivatives generally possess higher solubility in organic solvents than their thiophene analogues, aiding in solution-processing of polymers (spin-coating).

Figure 2: Impact of integrating this compound into conjugated polymer backbones.

Part 5: Safety & Handling

-

GHS Classification: Warning.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Furan rings are susceptible to autoxidation to form peroxides or ring-opened enediones upon prolonged exposure to air and light.

-

Odor: The compound has a sulfurous, roasted coffee-like odor. Handle in a well-ventilated fume hood to avoid olfactory fatigue or lab contamination.

References

-

Sigma-Aldrich. Product Specification: this compound, CAS 27521-80-8. Retrieved from .

-

PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .

-

Matiychuk, V. S., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters. Retrieved from .

-

Zhang, Y., et al. (2024).[3] Furan Substitution and Ring Fusion Strategies for Enhancing the Fluorescence Performance of Oligothiophene. International Journal of Quantum Chemistry. Retrieved from .

-

ChemicalBook. this compound Spectral Data and Properties. Retrieved from .

Sources

Technical Guide: Synthesis of 2-(2-Thienyl)furan

Executive Summary

Target Molecule: 2-(2-Thienyl)furan (C₈H₆OS) CAS: 27521-80-8 Primary Applications: Organic Field-Effect Transistors (OFETs), conductive polymers, and pharmaceutical scaffolds.

This technical guide details the synthesis of this compound, a bi-heterocyclic building block critical for organic electronics and medicinal chemistry. Unlike simple aryl-aryl couplings, heteroaryl couplings require specific attention to catalyst poisoning by sulfur/oxygen atoms and the stability of furan intermediates.

This guide presents three distinct pathways, ranked by reliability and scalability:

-

Stille Cross-Coupling: The historical "gold standard" for heteroaryl couplings due to high functional group tolerance.[1]

-

Suzuki-Miyaura Coupling: The preferred industrial route, eliminating toxic organotin byproducts.

-

Direct Heteroarylation (C-H Activation): An atom-economic, modern approach reducing step count.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on forming the C–C bond between the C2 position of the furan ring and the C2 position of the thiophene ring.

Critical Strategic Decision: While the coupling partners can theoretically be reversed, 2-bromothiophene is significantly more stable and commercially available than 2-bromofuran, which is prone to polymerization and volatility. Therefore, the preferred disconnection utilizes a metallated furan (stannane or boronic acid) and a halogenated thiophene.

Figure 1: Retrosynthetic logic prioritizing the stability of the thiophene halide partner.

Part 2: Synthesis Protocols

Method A: Stille Cross-Coupling (High Reliability)

Best for: Small-scale research where yield is paramount and tin toxicity is manageable.

Mechanism: The cycle involves oxidative addition of 2-bromothiophene to Pd(0), followed by transmetallation where the furan ring is transferred from the tin center to the palladium, and finally reductive elimination to release the product.

Protocol:

-

Reagents:

-

2-Bromothiophene (1.0 equiv)

-

2-(Tributylstannyl)furan (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with 2-bromothiophene, 2-(tributylstannyl)furan, and Pd(PPh₃)₄ under Argon.

-

Add degassed anhydrous toluene via syringe.

-

Heat to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Critical Workup (Tin Removal): Cool to RT. Add 10% aqueous KF (Potassium Fluoride) and stir vigorously for 1 hour. This precipitates the tin byproduct as insoluble Bu₃SnF.

-

Filter through a pad of Celite. Extract filtrate with diethyl ether.

-

Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc).

-

Why this works: The neutral conditions of Stille coupling prevent the acid/base-sensitive furan ring from ring-opening polymerization, a common side reaction in harsher couplings [1].

Method B: Suzuki-Miyaura Coupling (The Green Standard)

Best for: Scale-up and pharmaceutical applications requiring low residual metal toxicity.

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve halide and boronic acid in DME in a reaction vial.

-

Add the aqueous base solution.

-

Degassing: Sparge with nitrogen for 15 minutes immediately. Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Heat to 80°C for 8 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purify via column chromatography.

-

Scientific Insight: The use of Pd(dppf)Cl₂ is specific here. The bidentate ligand (dppf) has a large bite angle, which accelerates the reductive elimination step, crucial for sterically compact bi-heterocycles [2].

Method C: Direct Heteroarylation (C-H Activation)

Best for: Atom economy and avoiding pre-functionalized furan precursors.

Protocol:

-

Reagents:

-

2-Bromothiophene (1.0 equiv)

-

Furan (Excess, 5-10 equiv) – Acts as both reagent and co-solvent.

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃HBF₄ (10 mol%) or SPhos.

-

Base: K₂CO₃ (2 equiv)

-

Acid: Pivalic acid (30 mol%) – Critical additive for the Concerted Metallation-Deprotonation (CMD) mechanism.

-

Solvent: DMAc (Dimethylacetamide).

-

-

Procedure:

-

Combine Pd(OAc)₂, ligand, base, and pivalic acid in a pressure tube.

-

Add 2-bromothiophene and excess furan in DMAc.

-

Seal and heat to 100°C for 24 hours.

-

Note: Regioselectivity is generally high for the C2 position of furan due to the acidity of the C2 proton, but C5 arylation (if C2 is blocked) or bis-arylation can occur if stoichiometry is not controlled [3].

-

Part 3: Comparative Data & Visualization

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate synthesis pathway based on laboratory constraints.

Figure 2: Decision matrix for selecting the synthesis pathway.

Method Comparison Table

| Feature | Stille Coupling | Suzuki-Miyaura | Direct Arylation |

| Yield | High (85-95%) | Good (70-85%) | Moderate (50-75%) |

| Atom Economy | Poor (Stoichiometric Sn waste) | Moderate (Boronic waste) | Excellent (HBr waste only) |

| Toxicity | High (Organotins are neurotoxic) | Low | Low |

| Reagent Stability | High (Stannanes are shelf-stable) | Moderate (Boronic acids can deborylate) | High (Uses neat heterocycle) |

| Purification | Difficult (Sn removal required) | Easy | Easy |

Part 4: Characterization & Safety

Characterization Data (Expected)

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.38 (dd, 1H, Furan-H5)

-

δ 7.20 (dd, 1H, Thiophene-H5)

-

δ 7.02 (dd, 1H, Thiophene-H3)

-

δ 6.98 (dd, 1H, Thiophene-H4)

-

δ 6.48 (d, 1H, Furan-H3)

-

δ 6.42 (dd, 1H, Furan-H4)

-

Note: Coupling constants (J values) between rings are typically small or not observed due to free rotation, but internal ring couplings are distinct.

-

-

GC-MS: Molecular ion peak [M]+ at m/z 150.

Safety Protocols

-

Organotins (Stille): All weighings must be done in a fume hood. Waste must be segregated into a specific "Heavy Metal/Tin" waste stream. Do not mix with general organic waste.

-

Furan Derivatives: Furan is a potential carcinogen and highly flammable. Avoid inhalation.

-

Thiophene Derivatives: Strong stench; use bleach (sodium hypochlorite) to clean glassware to oxidize sulfur compounds and neutralize odors.

References

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2-Thienyl)furan: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, structures combining different aromatic five-membered rings are of particular interest due to their unique electronic properties and diverse biological activities. 2-(2-Thienyl)furan, a bi-heterocyclic compound linking a furan ring to a thiophene ring, represents a significant scaffold. Furan and thiophene moieties are key building blocks in numerous therapeutic agents, where they act as stable, easily functionalized bioisosteres for other aromatic systems, enhancing binding affinity, selectivity, and pharmacokinetic profiles.[1]

This technical guide provides a comprehensive overview of this compound, consolidating its nomenclature, structural and physicochemical properties, synthesis methodologies, spectroscopic signature, and key applications. The information presented herein is intended to serve as a foundational resource for scientists engaged in drug discovery, organic synthesis, and the development of novel organic materials.

Nomenclature and Molecular Structure

The formal nomenclature and structural details provide the unambiguous chemical identity of the compound.

-

IUPAC Name: 2-thiophen-2-ylfuran[2]

-

Common Name: this compound

-

CAS Number: 27521-80-8

-

Molecular Formula: C₈H₆OS[2]

-

Molecular Weight: 150.20 g/mol [2]

The structure consists of a furan ring connected at its 2-position to the 2-position of a thiophene ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 209 °C (lit.) | Sigma-Aldrich |

| Density | 1.192 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.6210 (lit.) | Sigma-Aldrich |

| Water Solubility | 230.5 mg/L (estimated) | The Good Scents Company |

| SMILES | C1=COC(=C1)C2=CC=CS2 | [2] |

| InChIKey | RVYKTPRETIBSPK-UHFFFAOYSA-N | [2] |

Synthesis Methodologies

The construction of the C-C bond between the furan and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the premier methods for this transformation due to their high functional group tolerance and efficiency.[4][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[4] For the synthesis of this compound, this would involve the coupling of a 2-halofuran with 2-thienylboronic acid or vice versa. The reaction between 2-bromofuran and 2-thienylboronic acid is a common and effective strategy.[6][7]

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction pathway.

Generalized Experimental Protocol: While a specific protocol for this compound is not detailed in the cited literature, a representative procedure can be constructed based on established methods for similar heteroaryl couplings.[6][8]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-thienylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF with water.

-

Substrate Addition: Add 2-bromofuran (1.0 equivalent) to the mixture via syringe.

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, also catalyzed by palladium.[5][9] This method is highly effective due to the stability and functional group tolerance of the organostannane reagents.[10] The synthesis can be approached by coupling 2-(tributylstannyl)furan with 2-bromothiophene or 2-bromofuran with 2-(tributylstannyl)thiophene.

Causality in Reagent Choice: The choice between Suzuki and Stille coupling often depends on the availability and stability of the starting materials. Boronic acids (Suzuki) are generally less toxic than organostannanes (Stille), making the Suzuki coupling a more common choice in many settings. However, Stille reactions can sometimes offer superior yields or succeed where Suzuki couplings fail, particularly with complex substrates.[9]

Spectroscopic Characterization

The structural verification of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on the known chemical shifts and absorption frequencies of furan and thiophene moieties, are summarized below.

Caption: Workflow for synthesis and characterization.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 6.5-7.5 ppm). Protons on the furan ring will appear as doublets of doublets or multiplets. The proton at C5 of the furan is typically the most deshielded. Thiophene protons will also appear as multiplets in a similar region. Coupling constants will be characteristic of five-membered aromatic rings. |

| ¹³C NMR | Signals for eight distinct carbon atoms. Four carbons from the furan ring and four from the thiophene ring. The carbon atoms adjacent to the heteroatoms (C2 and C5 of furan, C2 and C5 of thiophene) will be significantly deshielded. |

| IR Spectroscopy | Characteristic C-H stretching for aromatic rings (~3100 cm⁻¹). C=C stretching vibrations for the heterocyclic rings (~1400-1600 cm⁻¹). A strong C-O-C stretching band for the furan ring (~1000-1100 cm⁻¹). C-S stretching vibrations may be observed in the fingerprint region. |

| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z = 150. Fragmentation may involve cleavage of the inter-ring bond or loss of CO or CHO from the furan moiety and CS or CHS from the thiophene moiety. |

Applications and Future Directions

The this compound scaffold is a valuable building block in several areas of chemical science, primarily due to the combined electronic and structural features of its constituent rings.

Materials Science

The electron-rich nature of both furan and thiophene makes this scaffold an excellent component for conjugated polymers and organic electronic materials. These materials are investigated for applications in:

-

Organic Field-Effect Transistors (OFETs): The ability to form ordered π-stacked structures allows for efficient charge transport.

-

Organic Photovoltaics (OPVs): As electron-donor units in bulk heterojunction solar cells.

-

Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer or charge-transport layers.[11]

The synthesis of polymers often involves the Stille polymerization of di-stannylated or di-brominated derivatives of this compound.[11]

Drug Development and Medicinal Chemistry

Both furan and thiophene rings are prevalent in a wide array of pharmaceuticals. They are often used as bioisosteric replacements for phenyl rings to modulate properties such as:

-

Metabolic Stability: The heteroatom can alter the molecule's susceptibility to metabolic enzymes like cytochrome P450.

-

Solubility and Lipophilicity: The polarity introduced by the heteroatom can improve aqueous solubility.

-

Receptor Binding: The specific geometry and electronic distribution can lead to enhanced or more selective interactions with biological targets.

Derivatives of furan and thiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12] As such, this compound serves as a key starting material for the synthesis of more complex molecules for biological screening. For instance, it is a known metabolite produced by Saccharomyces cerevisiae, indicating its presence and potential relevance in biological systems.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing fumes, vapor, or mist.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link].

-

Guild, C., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link].

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link].

-

Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link].

-

Pechkin, A. A., et al. (2002). Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. ResearchGate. Available at: [Link].

-

ResearchGate. (2010). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Available at: [Link].

-

PubChem. this compound. National Center for Biotechnology Information. Available at: [Link].

-

Zelisko, P. M., et al. (2016). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link].

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link].

-

Al-Amiery, A. A., et al. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications. Available at: [Link].

-

SlideShare. Synthesis of Furan and Thiophene. Available at: [Link].

-

Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds. Available at: [Link].

-

Organic Chemistry Portal. Furan synthesis. Available at: [Link].

-

Hofmann, K., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link].

-

Myers, A. The Stille Reaction. Harvard University. Available at: [Link].

-

SlidePlayer. Preparation and Properties of Furan. Available at: [Link].

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. Available at: [Link].

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link].

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H6OS | CID 526176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uop.edu.pk [uop.edu.pk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. boa.unimib.it [boa.unimib.it]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemcom.com [echemcom.com]

Technical Monograph: 2-(2-Thienyl)furan (CAS 27521-80-8)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Organic Electronics

Executive Summary

2-(2-Thienyl)furan (CAS 27521-80-8) is a bi-heterocyclic compound featuring a furan ring directly linked to a thiophene ring at their respective 2-positions.[1][2][3][4] Unlike simple solvents or reagents, this molecule serves as a critical structural scaffold in two distinct high-value sectors: drug discovery (as a bioisostere for biphenyl systems) and organic electronics (as a conjugated monomer for organic semiconductors).

This guide synthesizes the physicochemical profile, synthetic utility, and handling protocols for CAS 27521-80-8, designed for researchers requiring high-purity integration of this motif into complex molecular architectures.

Chemical Identity & Physicochemical Profile

The unique asymmetry of the oxygen-sulfur heterocyclic linkage provides distinct electronic properties compared to symmetric bithiophenes or bifurans.

Table 1: Core Technical Specifications

| Property | Data | Note |

| Chemical Name | This compound | Also: 2-(2-Furyl)thiophene |

| CAS Number | 27521-80-8 | |

| Molecular Formula | C₈H₆OS | |

| Molecular Weight | 150.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/light exposure |

| Boiling Point | 209 °C (atm); 103 °C (15 Torr) | High boiling point requires vacuum distillation for purification |

| Density | 1.192 g/mL @ 25 °C | Denser than water |

| Refractive Index | n20/D 1.6210 | High refractive index indicates significant conjugation |

| Solubility | Soluble in DCM, THF, Toluene | Immiscible in water (<250 mg/L) |

| Stability | Air/Light Sensitive | Store under inert gas (Argon/Nitrogen) at 2-8°C |

Pharmacophore & Electronic Mechanism

For drug development professionals, CAS 27521-80-8 is not a target but a pharmacophore builder . Its utility lies in its ability to modulate the physicochemical properties of a drug candidate.

Medicinal Chemistry: The Bioisosteric Advantage

-

Lipophilicity Modulation: Replacing a biphenyl core with a thienyl-furan moiety alters logP, often improving solubility while maintaining planarity.

-

H-Bonding Potential: The furan oxygen acts as a weak hydrogen bond acceptor, whereas the thiophene sulfur is lipophilic. This dual nature allows for specific orientation within a receptor binding pocket.

-

Metabolic Stability: The electron-rich nature of the rings makes them susceptible to oxidative metabolism (P450), which can be modulated by substituting the 5-positions.

Organic Electronics: Bandgap Engineering

In material science, this molecule is a precursor for Donor-Acceptor (D-A) polymers .

-

Conjugation: The C2-C2' linkage allows for

-orbital overlap, facilitating charge transport. -

Asymmetry: The mismatch between the furan (smaller, more electronegative) and thiophene (larger, more polarizable) creates a dipole that can enhance packing in organic field-effect transistors (OFETs).

Visualization: Functional Utility Map

The following diagram illustrates how CAS 27521-80-8 functions as a central node in synthetic branching.

Figure 1: Functional utility map showing the divergence of CAS 27521-80-8 into pharmaceutical and material science applications.

Experimental Methodologies

The synthesis of this compound typically employs Palladium-catalyzed cross-coupling . The Stille Coupling is the industry standard for this motif due to the high stability of the stannyl intermediates and mild conditions.

Protocol: Stille Cross-Coupling Synthesis

Objective: Synthesize this compound from 2-bromothiophene and 2-(tributylstannyl)furan.

Reagents:

-

2-Bromothiophene (1.0 eq)

-

2-(Tributylstannyl)furan (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Solvent: Anhydrous Toluene or DMF

-

Inert Atmosphere: Argon (Essential)

Workflow:

-

Preparation (Schlenk Line): Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

-

Charging: Add 2-bromothiophene and Pd(PPh₃)₄ into the flask.

-

Solvation: Add anhydrous toluene via syringe. Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved oxygen (Critical for catalyst life).

-

Addition: Add 2-(tributylstannyl)furan dropwise via syringe.

-

Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

-

Work-up:

-

Cool to room temperature.

-

Dilute with diethyl ether.

-

Wash with saturated KF (aq) solution (to precipitate tin byproducts as insoluble fluorides).

-

Filter through a Celite pad to remove Palladium black and tin salts.

-

-

Purification: Concentrate the filtrate and purify via silica gel column chromatography using Hexanes as the eluent.

Visualization: Stille Coupling Reaction Pathway

Figure 2: Simplified mechanism of the Stille coupling used to synthesize the target scaffold.

Safety, Handling, & Stability

As a Senior Application Scientist, I emphasize that "properties" include how a molecule behaves in the storage cabinet, not just the reactor.

-

Oxidative Instability: Furan rings are electron-rich and prone to ring-opening oxidation or polymerization if exposed to air and light for extended periods.

-

Protocol: Store in amber glass vials under an Argon headspace.

-

-

Toxicology (GHS Classifications):

-

Odor: Characteristic aromatic/sulfurous odor. Permeates gloves; double-gloving (Nitrile) is recommended.

References

-

PubChem. (n.d.).[2] this compound | C8H6OS.[1][2] National Library of Medicine. Retrieved from [Link]

-

Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling - Mechanism and Protocols. Retrieved from [Link]

-

Zheng, B., & Huo, L. (2021).[5] Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Small Methods. Retrieved from [Link]

Sources

- 1. This compound 97 27521-80-8 [sigmaaldrich.com]

- 2. This compound | C8H6OS | CID 526176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 27521-80-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 27521-80-8 [thegoodscentscompany.com]

- 5. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Profiling of 2-Thiophen-2-ylfuran: From Electronic Structure to Bioactive Scaffold

Topic: 2-thiophen-2-ylfuran computational studies Content Type: In-depth Technical Guide

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 2-thiophen-2-ylfuran (Tn-Fn) , a conjugated bi-heterocyclic scaffold. Bridging the gap between organic electronics and medicinal chemistry, this guide details protocols for conformational scanning, frontier molecular orbital (FMO) analysis, and pharmacophore modeling. It is designed for researchers requiring high-fidelity predictive data to accelerate the development of Tn-Fn-based organic semiconductors or therapeutic agents.

Introduction: The Hybrid Heterocycle

2-thiophen-2-ylfuran (

-

Materials Science: Used as a building block for oligomers in Organic Field-Effect Transistors (OFETs) due to efficient

-conjugation. -

Medicinal Chemistry: A "privileged scaffold" susceptible to metabolic oxidation and electrophilic substitution, serving as a core for antibacterial and anti-inflammatory agents.

Computational Workflow Architecture

To ensure reproducibility and scientific integrity, the study of Tn-Fn must follow a linear, self-validating workflow.

Diagram 1: Computational Study Lifecycle

Caption: Step-by-step computational workflow ensuring geometric stability before property extraction.

Protocol 1: Conformational Analysis & Rotational Barriers

The conjugation efficiency of Tn-Fn depends heavily on its planarity. The molecule exists in dynamic equilibrium between syn (cis-like) and anti (trans-like) conformers.

Methodology

-

Level of Theory: Use DFT-B3LYP or

B97X-D (to account for dispersion forces) with a 6-311++G(d,p) basis set. -

Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan around the inter-ring C-C bond (dihedral angle

). -

Step Size: 10° increments from 0° to 360°.

Critical Insight: The Torsional Profile

Unlike biphenyl, which twists to avoid steric hindrance, Tn-Fn remains largely planar due to mesomeric effects.

-

Global Minimum: The anti conformer (

) is generally favored due to dipole minimization. -

Local Minimum: The syn conformer (

) is slightly higher in energy (~0.3 - 0.5 kcal/mol). -

Rotational Barrier: The transition state (TS) occurs at

with a barrier height of 2.0 - 4.0 kcal/mol [1].

Diagram 2: Conformational Isomerism of Tn-Fn

Caption: Energy landscape showing the interconversion between syn and anti conformers via a perpendicular transition state.

Protocol 2: Electronic Properties (FMO & TD-DFT)

For drug development, the Frontier Molecular Orbitals (FMOs) dictate reactivity (electrophilic attack). For electronics, the HOMO-LUMO gap determines conductivity.

Experimental Setup

-

Optimization: Optimize the anti conformer (global minimum).

-

Solvation: Use the Polarizable Continuum Model (PCM) with water (for bio-simulation) or chloroform (for organic electronics).

-

TD-DFT: Calculate the first 6 singlet excited states to predict UV-Vis absorption.

Data Interpretation & Benchmarks

The following table summarizes expected values based on high-level CCSD(T) and DFT benchmarks [1][2].

| Property | Description | Expected Value (Approx) | Significance |

| HOMO Energy | Ionization Potential | -5.8 to -6.2 eV | Oxidation stability (metabolism/devices). |

| LUMO Energy | Electron Affinity | -1.2 to -1.5 eV | Electron injection/reduction potential. |

| Band Gap ( | 4.5 - 4.8 eV | Indicates chemical hardness; lower gap = higher reactivity. | |

| Absorption Max | 300 - 320 nm | Key spectral fingerprint for identification. | |

| Dipole Moment | Polarity | ~1.5 - 2.0 Debye | Influences solubility and membrane permeability. |

Self-Validation Check:

-

If your calculated

is < 3.0 eV for this monomer, check your functional (pure functionals like BLYP often underestimate the gap; hybrids like B3LYP are preferred).

Protocol 3: Pharmacophore & Reactivity Modeling

For medicinal chemists, Tn-Fn is a scaffold. The goal is to predict where to attach substituents to maximize efficacy and minimize toxicity.

Molecular Electrostatic Potential (MEP) Mapping[1]

-

Procedure: Map the total electron density with electrostatic potential.

-

Visual Cues:

-

Red Regions (Negative): Localized over the Oxygen (furan) and Sulfur (thiophene) atoms. These are sites for electrophilic attack (e.g., by metabolic enzymes like CYP450).

-

Blue Regions (Positive): Localized on the hydrogen atoms.

-

-

Application: Use these maps to guide Lead Optimization . To reduce metabolic clearance, block the reactive

-positions (C5 positions on the rings) with halogens or methyl groups [3].

ADMET Profiling (In Silico)

While Tn-Fn is a fragment, its properties predict the behavior of larger drugs containing it.

-

Lipophilicity (LogP): Tn-Fn is moderately lipophilic.

-

Toxicity Alert: The furan ring can be metabolically activated to a reactive enedial, potentially causing hepatotoxicity. Computational toxicity filters (e.g., structural alerts in docking software) must be enabled when screening derivatives [4].

Experimental Validation

No computational model is complete without physical verification.

-

Synthesis: Construct Tn-Fn via Stille Coupling (2-bromothiophene + 2-tributylstannylfuran) or Suzuki-Miyaura Coupling .

-

Spectroscopy:

-

NMR:

NMR will show distinct coupling constants ( -

UV-Vis: Measure in dilute

. A bathochromic shift (red shift) compared to isolated furan/thiophene confirms successful conjugation and planarity.

-

References

-

Perkins, M. A., Cline, L. M., & Tschumper, G. S. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. The Journal of Physical Chemistry A, 125(26), 5766–5778. Link

-

Ra, C. S., Yim, S., & Park, G. (2013). DFT Studies of Band Gaps of the Fused Thiophene Oligomers. Journal of Sulfur Chemistry, 34, 638–645.[1] Link

-

Pillai, R. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[2] Molecules, 26(14), 4345. Link

-

BenchChem. (2025).[3] 2-(Thiophen-2-yl)propanenitrile literature review and biological activity data. BenchChem Data Repository. Link

Sources

Technical Deep Dive: 2-(2-Thienyl)furan

A Hybrid Heterocyclic Scaffold for Next-Gen Electronics and Medicinal Chemistry

Executive Summary

2-(2-Thienyl)furan (CAS: 27521-80-8) represents a critical "hybrid" bi-heterocyclic motif, bridging the structural and electronic gap between the electron-rich thiophene and the less aromatic, oxygen-containing furan. While often overshadowed by its symmetric cousins—2,2'-bithiophene and 2,2'-bifuran—this asymmetric dimer offers unique bandgap engineering opportunities in organic electronics (specifically supercapacitors) and serves as a versatile bioisostere in drug discovery.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis via palladium-catalyzed cross-coupling, its electropolymerization kinetics, and its metabolic profile.

Part 1: Chemical Architecture & Physical Properties

The molecule consists of a furan ring connected at the C2 position to the C2 position of a thiophene ring. This asymmetry introduces a dipole moment absent in symmetric biaryls, influencing crystal packing and solubility.

Key Physical Data:

| Property | Value | Context |

|---|---|---|

| Molecular Formula | C₈H₆OS | Hybrid Heterocycle |

| Molecular Weight | 150.20 g/mol | Low MW Scaffold |

| Physical State | Liquid | At Standard Temperature/Pressure |

| Boiling Point | 209 °C | High boiling solvent/monomer |

| Density | 1.192 g/mL | Denser than water |

| Refractive Index | 1.6210 | High polarizability |

| Oxidation Potential | +0.90 V vs. Ag/AgCl | Lower than Thiophene (+1.47 V) |[1]

Electronic Significance: The connection of the sulfur-containing thiophene (high aromaticity, good charge transport) with the oxygen-containing furan (lower aromaticity, higher electronegativity) creates a "push-pull" electronic effect, albeit weak. This results in a monomer with a lower oxidation onset potential than either parent heterocycle, facilitating easier electropolymerization.

Part 2: Synthetic Methodology (The "How-To")

While direct C-H arylation is emerging as a green alternative, the Suzuki-Miyaura Cross-Coupling remains the gold standard for generating high-purity this compound, particularly for electronic applications where trace impurities can quench charge carriers.

Protocol: Pd-Catalyzed Suzuki Coupling

Rationale: 2-Bromothiophene is used as the electrophile due to its superior stability compared to 2-bromofuran. 2-Furanboronic acid serves as the nucleophile.

Reagents:

-

Substrate A: 2-Bromothiophene (1.0 equiv)

-

Substrate B: 2-Furanboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Solvent Degassing: Sparge DME with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Reactant Addition: Charge the flask with 2-bromothiophene (163 mg, 1 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol). Stir for 10 minutes at room temperature.

-

Boronic Acid Addition: Add 2-furanboronic acid (134 mg, 1.2 mmol) dissolved in a minimal amount of degassed DME.

-

Base Activation: Add the 2M Na₂CO₃ solution (1 mL). The biphasic mixture requires vigorous stirring.

-

Reflux: Heat the reaction to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x). Dry the organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel using Hexanes to yield the pure liquid product.

Visualization: Suzuki Catalytic Cycle

The following diagram illustrates the mechanistic pathway, highlighting the oxidative addition and reductive elimination steps that drive the synthesis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of thiophene and furan moieties.

Part 3: Electropolymerization & Material Applications[2]

The primary industrial interest in this compound lies in its ability to form conductive polymers (PTFu) with superior capacitive properties compared to homopolymers.

Electropolymerization Mechanism: Unlike chemical oxidation, electropolymerization allows for precise control over film thickness and morphology. The reaction proceeds via the formation of radical cations at the α-positions (C5 of furan and C5 of thiophene).

Key Experimental Insight: The use of Boron Trifluoride Diethyl Etherate (BFEE) as a solvent/electrolyte lowers the oxidation potential significantly compared to acetonitrile. This "Lewis Acid Effect" stabilizes the radical cation intermediate and catalyzes the coupling.

Visualization: Radical Cation Polymerization

Figure 2: Electrochemical polymerization pathway via radical cation coupling.

Comparative Performance Data:

| Parameter | Polythiophene (PTh) | Polyfuran (PFu) | Poly(this compound) |

|---|---|---|---|

| Monomer Oxidation Onset | 1.47 V | 1.28 V | 0.90 V |

| Specific Capacitance | ~100-150 F/g | Low Stability | 392 F/g |

| Cycling Stability | High | Poor | Moderate (67% retention) |

| Bandgap | ~2.0 eV | ~2.3 eV | ~1.97 eV |[2][3][4][5][6]

Part 4: Medicinal Chemistry & Toxicology[3][9][10]

In drug design, this compound acts as a bioisostere for biaryl systems. However, the metabolic fate of the furan ring requires careful scrutiny during lead optimization.

Bioactivation & Toxicity: The furan ring is metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1) into a reactive cis-2-butene-1,4-dial intermediate. This dialdehyde is a potent alkylating agent that can cross-link proteins and DNA, leading to hepatotoxicity. The thiophene ring is generally more stable but can form sulfoxides.

Visualization: Metabolic Activation Pathway

Figure 3: Bioactivation pathway of the furan moiety leading to potential toxicity.

Safety Note: When handling this compound, standard PPE is required. It is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

References

-

Synthesis via Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

-

Electropolymerization & Capacitance: Xu, J., et al. (2015). Facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer.

-

Physical Properties & Safety: PubChem Database. This compound (CID 526176).

-

Furan Metabolism & Toxicity: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.

-

Bandgap Engineering: Roncali, J. (1997). Synthetic Principles for Bandgap Control in Linear π-Conjugated Systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H6OS | CID 526176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-[(2-Thienylthio)methyl]furan | C9H8OS2 | CID 129806672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thienylfuran Scaffold: Synthetic Evolution and Medicinal Utility

The following technical guide details the discovery, synthesis, and medicinal application of thienylfuran compounds.

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary & Structural Philosophy

The thienylfuran moiety—a biheteroaryl system consisting of a thiophene ring directly coupled to a furan ring—represents a specialized scaffold in medicinal chemistry. Unlike symmetric bithiophenes (ubiquitous in materials science) or bifurans (common in natural lignans), the thienylfuran hybrid offers a unique "push-pull" electronic environment.

-

The Furan Ring: Acts as a hydrogen bond acceptor (oxygen lone pair) and is metabolically active (prone to ring opening via CYP450).

-

The Thiophene Ring: Provides lipophilic bulk, metabolic stability (relative to furan), and bioisosteric equivalence to a phenyl ring but with altered vector geometry (bond angle ~148° vs 180° in para-phenyl).

Core Value Proposition: In drug design, this scaffold allows for the fine-tuning of logP and metabolic liability . The electron-rich nature of the system makes it an excellent spacer for charge-transfer applications, but in a biological context, it serves as a rigid, planar linker that can orient pharmacophores into specific receptor pockets (e.g., kinase ATP-binding sites or intercalating agents).

Historical Evolution: From Pigments to Pharmacophores

| Era | Key Milestone | Significance |

| Late 19th Century | Discovery of Furan (1870) & Thiophene (1882) | Isolated as individual heterocycles. Thiophene was originally found as a contaminant in benzene.[1] |

| 1970s | Rise of Cross-Coupling | The development of Pd-catalyzed coupling (Stille, Suzuki) allowed the first efficient synthesis of unsymmetrical biheteroaryls. |

| 1980s-1990s | Materials Science Dominance | Thienylfurans were extensively studied as oligomers for Organic Field-Effect Transistors (OFETs) due to their high hole mobility. |

| 2000s-Present | Medicinal Re-emergence | Recognition of the scaffold as a bioisostere for bi-phenyl systems in kinase inhibitors and nucleoside analogs. |

Synthetic Methodologies: The "Trustworthy" Protocols

The construction of the thienylfuran bond is non-trivial due to the acid sensitivity of the furan ring and the potential for catalyst poisoning by sulfur in thiophene. Two primary protocols are field-validated.

Protocol A: The Stille Coupling (High Reliability)

Best for complex substrates where mild conditions are required.

Mechanism: Palladium-catalyzed transmetalation between an organostannane and an organohalide.[2]

Reaction: 2-tributylstannylfuran + 2-bromothiophene

Step-by-Step Protocol:

-

Reagents:

-

2-Bromothiophene (1.0 equiv)

-

2-(Tributylstannyl)furan (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the halide and stannane in solvent (0.1 M concentration).

-

Add the Pd catalyst under a stream of Argon.

-

Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (stain with KMnO

or Anisaldehyde; furan spots often turn bright red/purple). -

Workup (Critical): Cool to RT. Add saturated KF (aq) solution and stir vigorously for 1 hour to precipitate the tin byproducts as polymeric Bu

SnF. Filter through a Celite pad. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Protocol B: The Suzuki-Miyaura Coupling (Green Alternative)

Best for scale-up to avoid tin toxicity.

Reaction: 2-thiopheneboronic acid + 2-bromofuran

Step-by-Step Protocol:

-

Reagents:

-

2-Bromofuran (1.0 equiv) – Note: Unstable, store in freezer.

-

2-Thiopheneboronic acid (1.2 equiv)

-

Base: K

CO -

Catalyst: Pd(dppf)Cl

(3 mol%) -

Solvent: DME/Water (4:1 ratio)

-

-

Procedure:

-

Combine reagents in a microwave vial or round-bottom flask.

-

Degas solvent with N

sparging for 15 mins. -

Heat at 80°C for 4–6 hours.

-

Workup: Extract with EtOAc, wash with brine.

-

Purification: Flash chromatography. Note: Thienylfurans can be light-sensitive; store in amber vials.

-

Visualization: Synthetic Decision Logic

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and scalability requirements.

Medicinal Chemistry & Case Studies

Bioisosterism and SAR

In medicinal chemistry, the thienylfuran scaffold is often used to replace:

-

Biphenyls: To reduce molecular weight and lipophilicity (LogP).

-

Indoles: To remove the H-bond donor (NH) while maintaining planarity.

-

Naphthalene: To introduce a dipole moment and H-bond acceptor capacity (via the furan oxygen).

Metabolic Consideration: The furan ring is a "soft spot." CYP450 enzymes (specifically CYP2E1) can oxidize the furan to a reactive cis-2-butene-1,4-dial, which is hepatotoxic. Therefore, successful drugs often substitute the furan ring at the 5-position (e.g., with a nitro or formyl group) to block this metabolic pathway.

Case Study: Dantrolene Analogues (Ryanodine Receptor Modulators)

Dantrolene is a skeletal muscle relaxant used for malignant hyperthermia. It targets the Ryanodine Receptor 1 (RyR1).

-

Innovation: Researchers synthesized analogues where the phenyl ring of dantrolene was replaced with thienylfuran moieties (specifically 5-(4-nitrophenyl)furan derivatives).

-

Result: These analogues showed differential selectivity for RyR1 (skeletal) vs. RyR2 (cardiac). The thienylfuran spacer altered the curvature of the molecule, allowing it to fit into the specific binding pocket of the cardiac isoform, opening avenues for treating cardiac arrhythmia.

Biological Activity Profile

| Activity | Mechanism | Key Reference |

| Anticancer | Tubulin Polymerization Inhibition | This compound derivatives (e.g., combretastatin analogs) bind to the colchicine site. |

| Antimicrobial | DNA Intercalation | Cationic thienylfurans interact with the minor groove of DNA in S. aureus. |

| Antiviral | Nucleoside Analogs | Thienyl-substituted nucleobases (e.g., 5-(2-thienyl)-2'-deoxyuridine) inhibit viral replication. |

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR map highlighting the functional roles of the thienylfuran components and the necessity of 5-position substitution for metabolic stability.

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Hosoya, T., et al. (2003). "Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum."[3] Bioorganic & Medicinal Chemistry, 11(5), 663-673. Link

-

Wnuk, S. F., et al. (2010). "Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues." Current Medicinal Chemistry, 17. Link

-

Barbarella, G., et al. (2005). "Oligothiophene-S,S-dioxides: Synthesis and Electronic Properties." Journal of Organic Chemistry, 70, 7936. (Context for oligomer synthesis). Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Toxicological Profile of 2-(2-Thienyl)furan

[1]

Executive Technical Summary

2-(2-Thienyl)furan (CAS: 27521-80-8), a bi-heterocyclic compound comprising linked furan and thiophene rings, serves as a critical intermediate in the synthesis of conductive polymers, optoelectronic materials, and pharmaceutical candidates.[1] While it shares structural homology with simple furans, its physicochemical profile differs significantly, particularly regarding flammability and volatility.

This guide addresses the specific safety challenges posed by this molecule. Unlike the highly volatile parent furan, this compound is a high-boiling combustible liquid.[1] However, its metabolic potential for bioactivation via Cytochrome P450 (CYP450) necessitates a handling strategy that treats it as a potential alkylating agent.[1] This document outlines a self-validating safety protocol for researchers and drug development professionals.

Physicochemical & Hazard Identification

Understanding the physical state of this compound is the first line of defense.[1] Unlike furan (flash point -35.5°C), this substituted derivative has a much higher flash point, shifting the primary risk from immediate fire/explosion to toxicological exposure and skin absorption.[1]

Table 1: Physicochemical Properties[1]

| Property | Value | Context/Implication |

| CAS Number | 27521-80-8 | Unique Identifier |

| Physical State | Liquid (at 25°C) | Viscous, pale yellow to amber |

| Boiling Point | 209°C (lit.)[1][2] | Low volatility at room temperature |

| Flash Point | 92.2°C (198°F) | Combustible (Class IIIA).[1] Not Flammable.[1] |

| Density | 1.192 g/mL | Heavier than water; sinks in aqueous spills |

| Solubility | Insoluble in water | Lipophilic; penetrates skin barriers easily |

| LogP | ~3.7 (Predicted) | High bioaccumulation potential in lipid tissues |

GHS Hazard Classification

Based on ECHA and SDS data:

-

WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Critical Note: While not explicitly classified as a carcinogen in all jurisdictions, the structural presence of the furan ring warrants the Precautionary Principle . Researchers must handle this compound as a potential genotoxin due to the known metabolic activation pathways of furan derivatives [1].[1]

Toxicological Context: The Mechanism of Risk

To ensure safety, one must understand the causality of toxicity. The primary danger of furan-containing heterocycles lies in their bioactivation.[1]

Metabolic Bioactivation Pathway

The furan ring is prone to oxidation by hepatic CYP450 enzymes (specifically CYP2E1).[1] This oxidation opens the furan ring, generating a reactive cis-2-butene-1,4-dial intermediate (or analogous thienyl-substituted enedials).[1] These electrophilic metabolites can covalently bind to nucleophilic sites on proteins and DNA, leading to cytotoxicity or genotoxicity [2].[1]

Diagram 1: Theoretical Bioactivation & Toxicity Pathway

This diagram illustrates the metabolic logic dictating the need for high-containment handling.[1]

Caption: Theoretical metabolic activation of the furan moiety leading to reactive electrophiles and potential toxicity.[1]

Operational Handling & Containment Strategy

This protocol utilizes a Double-Barrier System to prevent exposure.[1]

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood functioning at a face velocity of 80–100 fpm.

-

Secondary Barrier: Use a secondary containment tray (polypropylene or stainless steel) capable of holding 110% of the volume of the container.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for lipophilic heterocycles.[1]

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (0.11 mm min) | Splash protection.[1] |

| Gloves (Immersion) | Silver Shield / Laminate | Required if prolonged contact or immersion is possible.[1] |

| Eye Protection | Chemical Goggles | Safety glasses allow vapor bypass; goggles seal the eyes.[1] |

| Respiratory | ABEK Filter (if outside hood) | Organic vapor/Acid gas protection (due to sulfur content).[1] |

Synthesis & Reaction Setup (Stille/Suzuki Coupling Context)

When using this compound as a building block (e.g., lithiation or coupling reactions):

-

Inert Atmosphere: The thiophene moiety can poison palladium catalysts if oxidized.[1] Run reactions under Argon/Nitrogen.

-

Quenching: Quench reaction mixtures carefully. Acidic workups can polymerize the furan ring, creating tarry, hard-to-clean residues.[1]

-

Waste: Segregate waste streams. Do not mix with oxidizing agents (peroxides, nitric acid) as thiophenes can oxidize exothermically to sulfoxides/sulfones.[1]

Storage, Stability, and Workflow Management

Furan derivatives are sensitive to photo-oxidation.[1] The thiophene ring introduces sulfur, which can degrade over time to release odorous mercaptans if not stored correctly.

Diagram 2: Safe Handling Workflow

A logic-gated process for managing the lifecycle of the chemical in the lab.[1]

Caption: Lifecycle management workflow emphasizing inspection for degradation (polymerization/oxidation) prior to use.

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent furan ring oxidation.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

-

Shelf Life: Re-test purity every 6 months. If the liquid turns dark brown or becomes viscous, polymerization has occurred; dispose of as hazardous waste.

Emergency Response Protocols

Spill Management

-

Minor Spill (<10 mL):

-

Major Spill (>100 mL):

First Aid[1]

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol ; it may increase skin absorption.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

References

-

European Food Safety Authority (EFSA). (2011).[1][5] Scientific Opinion on the potential risks arising from furan and methylfurans in food.[1] EFSA Journal.[1] Link[1]

-

Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.[1] Link

-

PubChem. (n.d.).[1] this compound Compound Summary (CAS 27521-80-8).[1] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound.[1][2][6] Merck KGaA.[1] Link

-

The Good Scents Company. (n.d.).[1] this compound Safety and Properties.Link

Sources

Methodological & Application

Advanced Polymerization Protocols for 2-(2-Thienyl)furan: From Synthesis to Functional Films

Part 1: Strategic Overview & Rationale

2-(2-Thienyl)furan (TF) represents a critical hybrid monomer in the family of conjugated heterocyclic polymers. By covalently linking a furan ring (high solubility, biodegradability) with a thiophene ring (high environmental stability, conductivity), TF polymers (PTF) offer a "best-of-both-worlds" profile for organic electronics, specifically in supercapacitors and electrochromic devices.

The Central Challenge: The polymerization of TF is non-trivial due to the mismatched oxidation potentials of the two rings. Furan rings are susceptible to irreversible ring-opening (degradation) at the high potentials required to oxidize thiophene. Furthermore, furan is acid-sensitive.

The Solution: This guide prioritizes Boron Trifluoride Diethyl Etherate (BFEE) mediated electropolymerization. BFEE acts as a Lewis acid that complexes with the aromatic rings, significantly lowering the oxidation potential of the monomer and stabilizing the radical cation intermediate. This allows for polymerization at potentials low enough to preserve the furan ring integrity.

Part 2: Detailed Experimental Protocols

Protocol A: Electrochemical Polymerization (BFEE-Mediated)